2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid
Overview
Description
2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines morpholine, phenyl, and oxalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine typically involves multiple steps, including the formation of the morpholine ring and the attachment of the phenyl and oxalic acid groups. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the phenyl group is introduced using a phenyl halide and a Lewis acid catalyst.
Introduction of the Oxalic Acid Group: This can be done through esterification or amidation reactions, where oxalic acid or its derivatives react with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in receptor studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The phenyl and morpholine groups may facilitate binding to specific sites, while the oxalic acid moiety could participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the phenyl and oxalic acid groups, making it less complex.
4-Phenylmorpholine: Contains the phenyl group but lacks the oxalic acid moiety.
Morpholine-4-carboxylic acid: Contains the carboxylic acid group but lacks the phenyl group.
Uniqueness
2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and oxalic acid groups, along with the morpholine ring, allows for versatile interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-18-16-23(17-19(2)25-18)14-8-9-15-24-22-13-7-6-12-21(22)20-10-4-3-5-11-20;3-1(4)2(5)6/h3-7,10-13,18-19H,8-9,14-17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJKOQYPBNCBIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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